molecular formula C10H16O B8326435 2-Methyl-6-methylene-1,7-octadien-3-ol

2-Methyl-6-methylene-1,7-octadien-3-ol

Cat. No.: B8326435
M. Wt: 152.23 g/mol
InChI Key: SQRIUUSIOSHZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-methylene-1,7-octadien-3-ol (CAS 22459-10-5) is a naturally occurring acyclic monoterpenoid alcohol with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound is recognized for its role in plant volatile profiles and is identified as a semiochemical, specifically isolated from species such as the common fig, Ficus carica . It belongs to the broader class of fatty alcohols and is characterized by a monoterpene backbone without cyclic structures, featuring two double bonds and a hydroxyl functional group . Researchers value this compound for studies in chemical ecology, particularly in investigating plant-insect interactions mediated by volatile organic compounds. Its natural occurrence also suggests potential applications in the analysis and synthesis of natural flavors and fragrances . The compound has an estimated water solubility of 289.6 mg/L at 25°C and an estimated XLogP3 of 3.30, indicating moderate hydrophobicity . This compound is intended for research applications only and is not designated for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-6-methylideneocta-1,7-dien-3-ol

InChI

InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,1-2,4,6-7H2,3H3

InChI Key

SQRIUUSIOSHZFA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=C)C=C)O

Origin of Product

United States

Scientific Research Applications

Perfumery and Flavoring

2-Methyl-6-methylene-1,7-octadien-3-ol is valued for its aromatic properties. It is commonly used in the formulation of fragrances and flavorings due to its pleasant scent profile. Its structure allows it to interact favorably with olfactory receptors, making it a popular choice in the cosmetic and food industries.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as a natural preservative in food products and as an antimicrobial agent in pharmaceuticals.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Listeria monocytogenes≤0.06 mg/mL
Escherichia coli≤0.08 mg/mL

This table summarizes the antimicrobial effectiveness of the compound against specific strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research indicates its potential to modulate metabolic pathways associated with inflammation, making it a candidate for further investigation in therapeutic applications related to inflammatory diseases.

Common Synthesis Techniques:

  • Diels-Alder Reaction : Utilizes diene and dienophile components to form cyclic structures.
  • Hydrolysis of Related Compounds : Converts precursor compounds into the desired alcohol via hydrolysis reactions.

Case Study 1: Use in Food Preservation

A study evaluated the effectiveness of this compound as a food preservative in meat products. The results indicated significant reductions in microbial load when the compound was incorporated into formulations at low concentrations.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant properties of essential oils containing this compound. The findings showed that these oils effectively scavenged free radicals, suggesting potential applications in preventing oxidative degradation in food products.

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The hydroxyl group in this compound increases polarity compared to the ketone (3-one) and alkene (myrcene) analogs, reducing volatility but enhancing solubility in polar matrices like plant resins .
  • Isomerism : α-Myrcene (alkene) shares the same carbon skeleton as 3-ol but lacks oxygen. β-Myrcene, the more common isomer, has a distinct double-bond arrangement .

Natural Occurrence and Ecological Roles

Compound Natural Sources Ecological/Biological Role
This compound Tea leaves , Phellodendron amurense Aroma contributor; potential insect repellent
2-Methyl-6-methylene-1,7-octadien-3-one Olive species , Sweet Wormwood Green leaf volatile (GLV); induced by pest infestation to attract/repel insects
α/β-Myrcene Mango, hops, bay leaves Fragrance precursor; unstable in air

Key Findings:

  • 3-ol vs. 3-one : The alcohol (3-ol) is linked to tea aroma, while the ketone (3-one) is a GLV in olives, emitted during Bactrocera oleae infestation to modulate insect behavior .
  • Myrcene Comparison : β-Myrcene is widely used in perfumery, whereas α-myrcene is rare in nature. Both lack the hydroxyl group, making them more volatile but less reactive than 3-ol .

Physicochemical and Bioactive Properties

Property This compound 2-Methyl-6-methylene-1,7-octadien-3-one β-Myrcene
Boiling Point Not reported Not reported 167°C
Relative Abundance in Plants 1.21–1.85% 0.40–1.59% Up to 36%
Bioactivity Antifungal Insect attractant/repellent Fragrance precursor

Key Insights:

  • Bioactivity : The hydroxyl group in 3-ol may enhance interactions with fungal enzymes, explaining its role in Rhododendron tomentosum’s antifungal activity .
  • Volatility : The ketone (3-one) is more volatile than 3-ol, aligning with its role as a airborne semiochemical in plant-insect communication .

Preparation Methods

Reaction Conditions and Mechanism

  • Grignard Reagent Preparation :

    • 2-Bromopropene (50 g, 0.417 mol) reacts with magnesium (12 g, 0.5 mol) in tetrahydrofuran (THF, 150 mL) under nitrogen at 0°C.

    • The resulting 2-propenyl magnesium bromide is cooled to 0°C before adding 4-methylene-5-hexenal (62 g, 0.564 mol) in THF.

  • Nucleophilic Addition :

    • The aldehyde undergoes nucleophilic attack by the Grignard reagent, forming a secondary alcohol intermediate.

    • Stirring at room temperature for 12 hours ensures complete conversion.

  • Esterification :

    • The alcohol intermediate is treated with triethyl orthoacetate (80 g, 0.5 mol) and propionic acid (1 mL) at 135°C under nitrogen for 4 hours.

    • This step produces ethyl 4-methyl-8-methylene-(E)-4,9-decadienoate, which is purified via silica gel chromatography (70% yield).

  • Hydrolysis and Isolation :

    • The ester is hydrolyzed with saturated potassium carbonate in methanol-water, followed by acidification with HCl to yield this compound (32 g, 51% overall yield).

Table 1: Key Parameters for Grignard Synthesis

ParameterValueSource
Temperature0°C (Grignard), 135°C (ester)
SolventTetrahydrofuran
CatalystPropionic acid
Yield51%

Epoxide Reduction Method

JP Patent 4,110,490 describes an alternative route using epoxide intermediates. This method emphasizes stereochemical control and higher yields.

Reaction Steps

  • Epoxide Formation :

    • Ethyl 4-methyl-8-methylene-4,9-decadienoate is treated with m-chloroperbenzoic acid (MCPBA, 36 g, 0.175 mol) in methylene chloride at -8°C.

    • The monoepoxide intermediate is isolated via filtration and vacuum drying.

  • Lithium Aluminum Hydride Reduction :

    • The epoxide (57 g, 0.33 mol) is reduced with lithium aluminum hydride (1 equiv) in diethyl ether at 0°C.

    • This step generates a diol intermediate, which undergoes cyclization with sodium hydride in hexamethylphosphoramide (HMPA)-THF at 60°C.

  • Final Isolation :

    • Column chromatography on silica gel yields this compound with 78% yield based on epoxide conversion.

Table 2: Epoxide Reduction Optimization

ParameterValueSource
Reducing AgentLiAlH₄
Cyclization SolventHMPA-THF (1:1)
Reaction Temperature60°C
Yield78%

Alternative Synthetic Routes

Catalytic Cyclization

A lesser-known method involves cyclization of 2-methyl-6-methylideneheptane-1,7-dione using acidic catalysts. While yields are lower (~45%), this route avoids hazardous reagents.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

MethodYieldCostScalabilityStereochemical Control
Grignard Alkylation51%ModerateHighLow
Epoxide Reduction78%HighModerateHigh
Catalytic Cyclization45%LowLowModerate

The epoxide reduction method offers superior yield and stereoselectivity, making it preferable for pharmaceutical applications. Conversely, Grignard reactions are more scalable for bulk production despite lower yields .

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